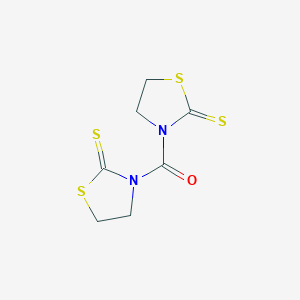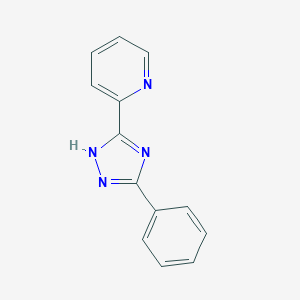
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that consists of a pyridine ring and a triazole ring. The synthesis of this compound has been extensively studied, and its mechanism of action, biochemical and physiological effects have been investigated in detail. In
Mechanism Of Action
The mechanism of action of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied in detail. It has been shown to act as an inhibitor of various enzymes, including cytochrome P450 and topoisomerase II. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antifungal, antibacterial, and anticancer activities. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine in lab experiments is its versatility. This compound can be used in various fields, including medicinal chemistry and material science. In addition, the synthesis of this compound is relatively simple and can be carried out using various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be taken.
Future Directions
There are several future directions for the study of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to investigate the efficacy and safety of this compound in vivo. In addition, the potential use of this compound in the development of new materials should be explored further. Finally, the mechanism of action of this compound should be investigated in more detail to gain a better understanding of its potential applications in various fields.
Conclusion
In conclusion, 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound has been extensively studied, and its mechanism of action, biochemical and physiological effects have been investigated in detail. Further studies are needed to explore the potential applications of this compound in various fields and to gain a better understanding of its mechanism of action.
Synthesis Methods
The synthesis of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied by various researchers. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring. The reaction is catalyzed by copper (I) ions and yields 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine as the final product. Other methods of synthesis include the use of microwave irradiation and palladium-catalyzed coupling reactions.
Scientific Research Applications
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In addition, this compound has been studied for its potential applications in the field of material science. It has been used as a ligand in the synthesis of metal-organic frameworks and has been investigated for its potential use in the development of organic light-emitting diodes.
properties
CAS RN |
25433-29-8 |
|---|---|
Product Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C13H10N4/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11/h1-9H,(H,15,16,17) |
InChI Key |
FDOSEIDYURVHEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



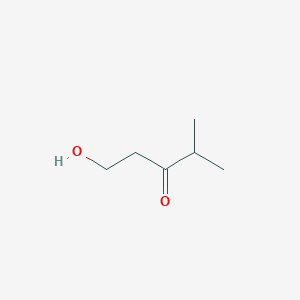
![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)
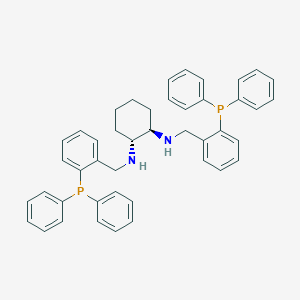
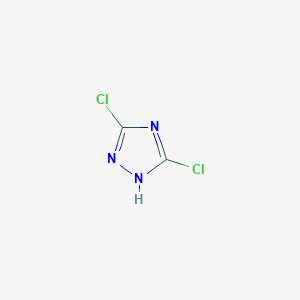
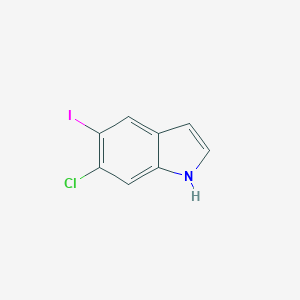
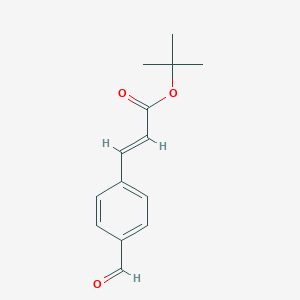
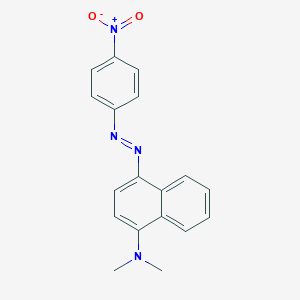
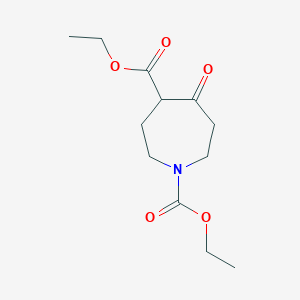
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
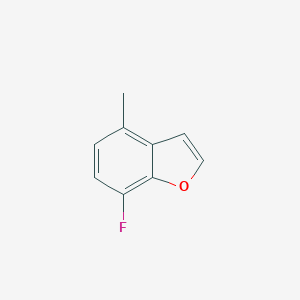
![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)
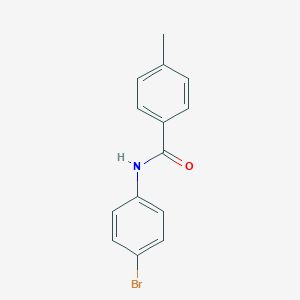
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)
